Thalidomide-CH2CONH-C3-COOH

CRBN binding affinity E3 ligase ligand PROTAC building block

Thalidomide-CH2CONH-C3-COOH is a synthetic E3 ligase ligand-linker conjugate engineered for PROTAC development. Its thalidomide-derived cereblon (CRBN) recruiting moiety is coupled via a hydrolysis-resistant CH2CONH amide spacer (t₁/₂ >100 h at pH 7.4) to a C3 alkyl chain terminating in a carboxylic acid, enabling direct amide coupling to amine-containing target warheads with typical yields of 60–90%. The intermediate C3 linker length serves as an optimal starting geometry for ternary complex optimization—SAR studies demonstrate that linker length variation can shift DC₅₀ values over 10-fold. Unlike unmodified thalidomide, lenalidomide, or pomalidomide—which lack a conjugation handle—this conjugate is purpose-built for bifunctional degrader assembly. The amide bond provides superior chemical robustness versus ester-based linkers (which hydrolyze 2–10× faster), ensuring batch-to-batch reproducibility and long-term storage stability. For hematologic malignancy targets where CRBN expression is robust, this CRBN-recruiting module accelerates PROTAC library construction and hit-to-lead optimization.

Molecular Formula C19H20N4O7
Molecular Weight 416.4 g/mol
Cat. No. B15495744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-CH2CONH-C3-COOH
Molecular FormulaC19H20N4O7
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(=O)NCCCC(=O)O
InChIInChI=1S/C19H20N4O7/c24-14-6-5-13(17(28)22-14)23-18(29)11-4-3-10(8-12(11)19(23)30)21-9-15(25)20-7-1-2-16(26)27/h3-4,8,13,21H,1-2,5-7,9H2,(H,20,25)(H,26,27)(H,22,24,28)
InChIKeyAQAYENDDALHMED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-CH2CONH-C3-COOH: A Functionalized CRBN Ligand-Linker Conjugate for PROTAC Assembly and Targeted Protein Degradation Research


Thalidomide-CH2CONH-C3-COOH is a synthetic E3 ligase ligand-linker conjugate designed for targeted protein degradation research, specifically as a building block for proteolysis-targeting chimeras (PROTACs). The molecule comprises a thalidomide-derived cereblon (CRBN) E3 ubiquitin ligase recruiting moiety covalently linked via a CH2CONH (glycine-like) spacer to a C3 alkyl chain terminating in a carboxylic acid functional group (C19H20N4O7; molecular weight 416.4 g/mol; purity typically ≥98%) . The compound belongs to the class of functionalized immunomodulatory imide drug (IMiD) derivatives that retain CRBN-binding capacity while providing a conjugation handle for covalent attachment to target-protein-binding warheads. CRBN functions as a substrate receptor of the cullin-RING ligase 4 (CRL4) complex, and ligand engagement at the CRBN tri-tryptophan pocket alters substrate specificity, enabling recruitment and ubiquitination of neosubstrates [1][2]. The carboxylic acid terminus enables straightforward amide coupling to primary amine-containing target ligands, facilitating modular PROTAC construction.

Why Thalidomide-CH2CONH-C3-COOH Cannot Be Substituted with Unmodified Thalidomide or Alternative Linker Variants in PROTAC Design


Generic substitution of Thalidomide-CH2CONH-C3-COOH with unmodified thalidomide, lenalidomide, pomalidomide, or even other thalidomide-linker conjugates is scientifically unsound and may compromise PROTAC development outcomes. Unmodified IMiDs lack a functional conjugation handle for covalent attachment to target protein ligands, rendering them unsuitable for bifunctional degrader assembly. Among functionalized CRBN ligand-linker conjugates, linker length, attachment point chemistry, and spacer composition are established critical determinants of ternary complex formation, degradation efficiency, and cellular permeability [1][2]. The linker attachment point on the CRBN ligand profoundly affects both aqueous stability of the degrader and the unintended degradation of endogenous neosubstrates (e.g., IKZF1, IKZF3, SALL4), which can confound experimental interpretation [3][4]. Furthermore, no single E3 ligase ligand is universally superior—degradation efficiency is modulated by ternary complex cooperativity, cell-type specificity, and target protein context, mandating precise, evidence-driven selection rather than default substitution [5].

Thalidomide-CH2CONH-C3-COOH: Quantitative Comparative Evidence for Scientific Selection in PROTAC Development


CRBN Binding Affinity: Thalidomide Scaffold Shows Measurable but Lower Intrinsic Affinity Versus Pomalidomide and Lenalidomide

The thalidomide scaffold, which forms the CRBN-recruiting moiety of Thalidomide-CH2CONH-C3-COOH, exhibits distinct binding affinity characteristics relative to the more potent IMiD scaffolds pomalidomide and lenalidomide. In competitive fluorescence polarization assays using purified human DDB1-CRBN complex (50 nM) and Cy5-labeled thalidomide probe (20 nM), the thalidomide parent compound demonstrated a Ki of 249.20 nM, compared to 177.80 nM for lenalidomide and 156.60 nM for pomalidomide [1]. In a complementary fluorescence-based thermal shift assay with recombinant CRBN-DDB1, thalidomide showed approximately ten-fold lower binding affinity (IC50 ~30 μM) relative to lenalidomide and pomalidomide (each ~3 μM) [2]. This 1.4-fold to 1.6-fold difference in Ki values (thalidomide versus lenalidomide/pomalidomide) and ~10-fold difference in thermal shift IC50 values provides quantitative justification for scaffold selection: the thalidomide core may be preferable when moderate CRBN engagement is desired, such as when minimizing CRBN-mediated neosubstrate degradation or when excessive E3 ligase recruitment could induce the hook effect [3].

CRBN binding affinity E3 ligase ligand PROTAC building block

Linker Attachment Point Chemistry: C5-Amino-Linked CH2CONH Spacer Provides Distinct Exit Vector Versus C4-O-Linked Thalidomide Conjugates

Thalidomide-CH2CONH-C3-COOH features linker attachment at the C5 position of the phthalimide ring via an amino group, forming a CH2CONH (glycine-like amide) spacer before the C3 alkyl chain. This attachment chemistry differs fundamentally from the more common C4-O-linked thalidomide conjugates (e.g., Thalidomide-O-C4-COOH, Thalidomide-O-C6-COOH) and from pomalidomide-based conjugates that typically utilize the 4-amino position [1]. Published research demonstrates that linker attachment points on CRBN ligands critically influence aqueous stability and neosubstrate degradation profiles of assembled PROTACs [2]. The C5-amino linkage in Thalidomide-CH2CONH-C3-COOH positions the conjugated warhead with a distinct exit vector geometry relative to the CRBN binding pocket, which can alter ternary complex topology and consequently degradation efficiency and target selectivity. In a systematic study of linker attachment point effects, compounds with different exit vectors exhibited divergent half-lives in aqueous buffer (ranging from <2 hours to >24 hours) and differential degradation of the neosubstrate IKZF1 (ranging from no effect to >80% degradation at 1 μM) [2].

Linker attachment point Exit vector PROTAC design

Amide Linker Stability: CH2CONH Spacer Demonstrates Distinct Physicochemical Profile Relative to Ester-Based PROTAC Building Blocks

The CH2CONH spacer in Thalidomide-CH2CONH-C3-COOH incorporates an amide bond within the linker architecture, distinguishing it from ester-containing CRBN ligand-linker conjugates (e.g., thalidomide-ester-C3-COOH variants). Comparative studies of amide versus ester linkages in PROTACs reveal distinct performance trade-offs. In the BRD4 degrader dBET1 model system, ester-based PROTACs demonstrated enhanced cellular permeability and 2- to 5-fold greater degradation potency compared to their amide counterparts, while retaining intracellular stability sufficient for sustained degradation [1]. However, ester-containing linkers exhibit pH-dependent hydrolysis liability, with accelerated degradation under mildly acidic or basic conditions. The amide bond in Thalidomide-CH2CONH-C3-COOH provides superior chemical robustness in aqueous buffers across a broader pH range (typical amide hydrolysis t₁/₂ >100 hours at pH 7.4, 37°C, versus esters at 10-50 hours) [2]. This stability profile is critical for long-term storage, reproducible conjugation reactions, and PROTAC characterization without confounding linker cleavage artifacts. Procurement selection between amide- and ester-containing conjugates should therefore be guided by the intended downstream application: amide linkers for maximum chemical stability and batch-to-batch reproducibility; ester linkers where permeability optimization is paramount [3].

Amide stability PROTAC linker chemistry Physicochemical properties

C3 Linker Length: Spacer Length Comparison with C2 and C4 Alkyl Chain Variants in CRBN Ligand-Linker Conjugates

Thalidomide-CH2CONH-C3-COOH incorporates a C3 (three-carbon) alkyl chain after the CH2CONH spacer, yielding a total linker length intermediate between shorter C2 and longer C4/C6 alkyl chain variants (e.g., Thalidomide-CH2CONH-C2-COOH and Thalidomide-O-C4-COOH/C6-COOH) . Linker length is a well-established critical parameter governing PROTAC degradation efficiency, as it determines the spatial distance and relative orientation between the E3 ligase and target protein, thereby modulating ternary complex cooperativity [1]. Systematic structure-activity relationship (SAR) studies across multiple PROTAC targets have demonstrated that linker length optimization can shift DC50 values by over 10-fold and alter maximum degradation (Dmax) by 30-50% [2]. For instance, in a study of MK-5108-derived PROTACs targeting AURKA, linker length variation across the thalidomide moiety produced DC50,24h values ranging from 3.9 nM to >100 nM, with the optimal length achieving 89% Dmax [2]. The C3 length of Thalidomide-CH2CONH-C3-COOH provides a balanced starting point for ternary complex optimization—longer than C2 to avoid steric clashes, yet shorter than C4/C6 to maintain favorable physicochemical properties for cellular permeability.

Linker length PROTAC optimization Ternary complex formation

Context-Dependent E3 Ligase Selection: CRBN-Based Degraders Show Differential Performance Versus VHL in Hematologic Versus Solid Tumor Models

Selection of a CRBN-based ligand-linker conjugate such as Thalidomide-CH2CONH-C3-COOH is justified by established context-dependent performance differences between CRBN- and VHL-recruiting PROTACs. Systematic analysis incorporating head-to-head comparisons demonstrates that no single E3 ligase is universally superior; degradation efficiency is profoundly modulated by ternary complex cooperativity, cell-type specificity, and tissue distribution [1]. CRBN-based degraders frequently excel in hematologic malignancy models due to high CRBN expression levels in lymphoid and myeloid lineages, while VHL-based PROTACs show advantages in certain solid tumor contexts where CRBN expression may be limiting [1]. In a head-to-head study of KRAS-G12D degraders, both CRBN-based (compound 30) and VHL-based (compound 41) PROTACs potently degraded KRAS-G12D in a time- and dose-dependent manner, yet exhibited distinct degradation kinetics and maximum degradation levels in different cell lines [2]. Additionally, CRBN offers practical advantages including broader tissue penetration and more facile synthetic accessibility of ligand-linker building blocks relative to VHL ligands, which require more complex peptidomimetic synthesis [3].

CRBN versus VHL E3 ligase selection Cell-type specificity

Carboxylic Acid Functional Handle: Conjugation Efficiency Comparison with Alternative Reactive Groups for PROTAC Assembly

Thalidomide-CH2CONH-C3-COOH terminates in a carboxylic acid (-COOH) functional group, enabling straightforward conjugation to amine-containing target protein ligands via amide bond formation. This contrasts with alternative functionalized CRBN ligand-linker conjugates that terminate in amines (e.g., Thalidomide-NH-C4-NH-Boc, Pomalidomide-PEG2-NH2) or protected thiols. The carboxylic acid handle offers distinct practical advantages: (1) compatibility with widely established carbodiimide-mediated coupling protocols (EDC/HOBt or HATU/DIPEA) that achieve typical conjugation yields of 60-90% under mild conditions [1]; (2) avoidance of Boc deprotection steps required for amine-terminated conjugates, which can introduce acidic conditions detrimental to acid-sensitive warheads; and (3) reduced risk of racemization compared to amine-reactive active esters. In comparative PROTAC synthesis studies, amide bond formation using carboxylic acid handles (coupled to amine warheads) demonstrated 15-25% higher overall yields and fewer purification steps than the reverse orientation (amine handle coupled to carboxylic acid warheads) due to superior stability of the activated carboxylate intermediates [2]. The terminal acid also enables direct conjugation to amine-modified solid supports for affinity chromatography applications.

Carboxylic acid conjugation Amide coupling PROTAC synthesis

Thalidomide-CH2CONH-C3-COOH: Validated Application Scenarios for Research and Industrial PROTAC Development


Initial PROTAC Library Synthesis in Hematologic Oncology Target Discovery Programs

Thalidomide-CH2CONH-C3-COOH is optimally deployed as the CRBN-recruiting module in initial PROTAC library construction for hematologic malignancy targets (e.g., multiple myeloma, B-cell lymphomas), where CRBN expression is robust and CRBN-based degraders have demonstrated superior performance relative to VHL-based systems [1]. The C3 linker length provides a balanced starting geometry that reduces the number of linker variants required during hit-to-lead optimization, as established by SAR studies showing that linker length optimization can shift DC50 values by over 10-fold and Dmax by 30-50% [2]. The carboxylic acid handle enables parallel amide coupling to diverse amine-containing warheads using standardized carbodiimide protocols, facilitating rapid library generation with typical conjugation yields of 60-90% [3]. For programs requiring accelerated translational timelines, the CRBN platform offers advantages in speed of action and tissue penetration relative to alternative E3 ligase systems [4].

Comparative PROTAC Linker SAR Studies to Map Ternary Complex Geometry Requirements

The C3 linker length of Thalidomide-CH2CONH-C3-COOH serves as a critical reference point in systematic linker structure-activity relationship (SAR) campaigns. By synthesizing PROTACs with this intermediate-length conjugate alongside C2 variants (Thalidomide-CH2CONH-C2-COOH) and C4/C6 variants (e.g., Thalidomide-O-C4-COOH, Thalidomide-O-C6-COOH), researchers can establish quantitative linker length-degradation efficiency relationships for novel target proteins [1]. Published SAR studies demonstrate that linker length variation across thalidomide-based PROTACs produces DC50 values spanning from single-digit nanomolar to >100 nM, with optimal lengths varying by target protein due to differences in ternary complex topology [2]. The amide bond within the CH2CONH spacer provides the chemical stability (typical hydrolysis t₁/₂ >100 hours at pH 7.4) necessary for reliable SAR interpretation without confounding linker cleavage artifacts that could skew apparent potency measurements [3].

Neosubstrate Degradation Profiling to Establish CRBN-Mediated Off-Target Baselines

The moderate intrinsic CRBN binding affinity of the thalidomide scaffold (Ki = 249.20 nM, approximately 1.4-fold lower than pomalidomide and lenalidomide) [1] makes Thalidomide-CH2CONH-C3-COOH particularly suitable for constructing PROTACs where minimizing unintended CRBN neosubstrate degradation (e.g., IKZF1, IKZF3, SALL4) is desirable. Published work demonstrates that linker attachment point chemistry significantly modulates neosubstrate degradation profiles, with different exit vectors producing IKZF1 degradation ranging from undetectable to >80% at 1 μM concentrations [2]. The C5-amino-CH2CONH attachment of Thalidomide-CH2CONH-C3-COOH provides a distinct exit vector geometry relative to the more common C4-O-linked thalidomide conjugates, offering a potentially differentiated neosubstrate degradation signature that should be empirically characterized as part of PROTAC selectivity assessment. For industrial hit-to-lead programs, this enables early identification of PROTACs with favorable therapeutic windows by comparing on-target degradation efficiency against CRBN neosubstrate degradation.

Stability-Optimized PROTAC Scale-Up and Long-Term Storage for Preclinical Candidate Advancement

For PROTAC candidates advancing toward preclinical development, the superior chemical stability of the amide bond in Thalidomide-CH2CONH-C3-COOH (hydrolysis t₁/₂ >100 hours at pH 7.4, 37°C, versus esters at 10-50 hours) [1] provides critical advantages during scale-up synthesis, formulation development, and long-term storage. This stability ensures batch-to-batch reproducibility of assembled PROTACs and reduces the risk of degradation product formation that could complicate analytical characterization and regulatory documentation. While ester-containing PROTACs may offer permeability advantages [2], the amide-based conjugate is preferred when maximum chemical robustness is prioritized over permeability optimization—a common scenario during late-stage lead optimization where formulation strategies can compensate for permeability limitations. The carboxylic acid handle also facilitates conjugation to amine-modified PEG linkers or targeting moieties for bioconjugation applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-CH2CONH-C3-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.